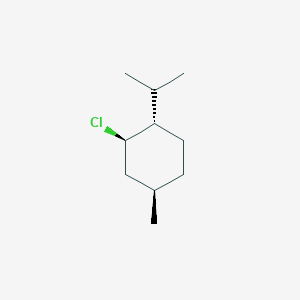

(-)-Menthyl chloride

Descripción general

Descripción

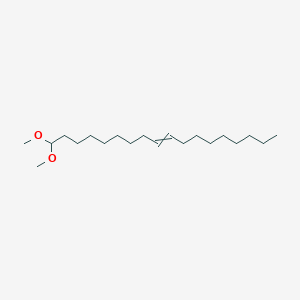

(-)-Menthyl chloride is a chiral compound derived from menthol, which is a natural product with a well-defined stereochemistry. It is used as a reagent in various chemical syntheses due to its enantiopure nature, which allows for the production of chiral molecules with high enantioselectivity. The compound has been utilized in the synthesis of complex molecules and in the study of reaction mechanisms .

Synthesis Analysis

The synthesis of this compound has been explored through different methods. One approach involves the chlorination of L-menthol using thionyl chloride with AlCl3 as a catalyst at low temperatures, yielding a product with high enantiomeric excess . Another method includes the use of Lucas' reagent or TiCl4-catalyzed reactions, although these methods have been found to result in some rearrangement and formation of by-products . The synthesis of related compounds, such as p-menthylphenyl mercuric chloride, has also been reported, indicating the versatility of menthyl-based reagents in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of dimethyltin chloride N,N-dimethyldithiocarbamate, a related compound, has been determined, providing insights into the coordination geometry around the central atom . Similarly, the crystal structures of complexes derived from menthyl-containing compounds have been elucidated, revealing hexa-coordinated tin atoms with various coordination geometries .

Chemical Reactions Analysis

This compound and its derivatives participate in a range of chemical reactions. The compound has been used as a chiral auxiliary in intramolecular nitrilimine cycloadditions, leading to the synthesis of enantiopure pyrazolo[1,5-a][4,1]benzoxazepines and pyrazolo[1,5-a][4,1]benzodiazepines . Additionally, the use of a sterically demanding chiral NHC ligand derived from this compound has been shown to facilitate highly enantioselective formations of oxindoles . The compound's reactivity has also been demonstrated in palladium-catalyzed alpha-arylations using aryl chloride substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its chiral nature and molecular structure. The compound's optical activity has been measured, and its enantiopurity has been confirmed through various analytical methods . The steric demand of menthyl-based ligands has been quantified, with some ligands having a buried volume of approximately 50%, making them among the most sterically demanding monodentate ligands . These properties are crucial for the compound's application in stereoselective syntheses and catalysis .

Aplicaciones Científicas De Investigación

1. Sterically Demanding Chiral NHC Ligand

(-)-Menthyl chloride is used in the synthesis of a sterically demanding, rigid, and chiral N-heterocyclic carbene (NHC) ligand, IBiox[(-)-menthyl]. This ligand represents one of the most sterically demanding monodentate ligands with a buried volume of approximately 50%. It demonstrates unique reactivity, including its ability to use aryl chloride substrates in intramolecular palladium-catalyzed alpha-arylations, achieving highly enantioselective formation of oxindoles with up to 99% ee (Wuertz et al., 2009).

2. Organostannanes Synthesis

The synthesis of organostannanes derived from (-)-menthol involves the reaction of (1R,2S,5R)-menthylmagnesium chloride (MenMgCl) with triphenyltin chloride. This process leads to various compounds, including menthyldiphenyltin iodide and menthyldiphenyltin fluoride, among others. The study highlights the significance of controlling stereochemistry during these syntheses (Dakternieks et al., 1999).

3. Transition Metal Menthyl Complexes

This compound is used to derive a Grignard reagent that reacts with gold and platinum compounds to form transition metal menthyl complexes. These complexes demonstrate interesting structural and reactivity characteristics, such as the menthyl group adopting a conformation with all substituents in equatorial positions (Zuzek et al., 2011).

4. Synthesis and Analysis of Menthyl Chloride

The stereoretentive synthesis of menthyl chloride from (-)-(1R)-menthol is analyzed, revealing that cationic rearrangement accompanies the reaction. This study provides valuable insight into the complexity and potential rearrangement pathways in the synthesis of menthyl chloride (Hintermann & Wong, 2017).

Mecanismo De Acción

Mode of Action

Like other chloride compounds, it may interact with its targets through ionic interactions, influencing the function of various proteins and enzymes .

Biochemical Pathways

Chloride ions play a crucial role in maintaining the osmotic pressure gradient between the intracellular and extracellular fluid, contributing to proper hydration . They also balance cations in the extracellular fluid, maintaining electrical neutrality .

Pharmacokinetics

Any excess amount is excreted in urine .

Result of Action

Chloride ions are essential for various physiological functions, including the regulation of fluid secretion, nerve and muscle cell function, and the maintenance of acid-base balance .

Propiedades

IUPAC Name |

(1S,2R,4R)-2-chloro-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLOJNNKKPNVKN-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16052-42-9, 29707-60-6 | |

| Record name | (-)-Menthyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29707-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16052-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1S-(1α,2β,4β)]-2-chloro-1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)

![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)